molecular formula C10H14O6S B1348094 3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone CAS No. 64096-86-2

3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone

Cat. No.: B1348094
CAS No.: 64096-86-2
M. Wt: 262.28 g/mol
InChI Key: NHXXFEVVLIQWOT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[55]undecane-1,5,9,9-tetraone is a complex organic compound with the molecular formula C10H14O6S It is known for its unique spiro structure, which includes both oxygen and sulfur atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone typically involves multiple steps. One common method includes the reaction of a suitable dione with a sulfur-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: This involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione 9,9-dioxide
  • 2,4-Dioxa-9-thiaspiro[5.5]undecane-1,5-dione, 3,3-dimethyl-, 9,9-dioxide

Uniqueness

Compared to similar compounds, 3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[55]undecane-1,5,9,9-tetraone stands out due to its specific spiro structure and the presence of both oxygen and sulfur atoms within the ring system

Properties

IUPAC Name

3,3-dimethyl-9,9-dioxo-2,4-dioxa-9λ6-thiaspiro[5.5]undecane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6S/c1-9(2)15-7(11)10(8(12)16-9)3-5-17(13,14)6-4-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXXFEVVLIQWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C2(CCS(=O)(=O)CC2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363444
Record name 1T-0642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64096-86-2
Record name 1T-0642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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